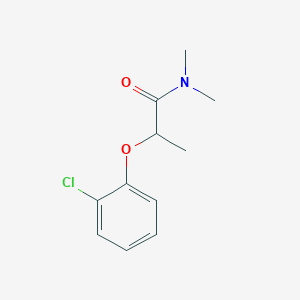
2-(2-chlorophenoxy)-N,N-dimethylpropanamide
Descripción general
Descripción
2-(2-chlorophenoxy)-N,N-dimethylpropanamide, also known as clofencet, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and is commonly used as a herbicide. In recent years, researchers have explored the potential uses of clofencet in various scientific fields, including medicine and biology.
Aplicaciones Científicas De Investigación
Clofencet has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of medicine. Studies have shown that 2-(2-chlorophenoxy)-N,N-dimethylpropanamide has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Clofencet has also been studied for its potential use as an anti-inflammatory agent.
Mecanismo De Acción
Clofencet works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on the body. Clofencet has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Clofencet has a range of biochemical and physiological effects on the body. Studies have shown that 2-(2-chlorophenoxy)-N,N-dimethylpropanamide can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Clofencet has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases. In addition, 2-(2-chlorophenoxy)-N,N-dimethylpropanamide has been shown to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofencet has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of 2-(2-chlorophenoxy)-N,N-dimethylpropanamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 2-(2-chlorophenoxy)-N,N-dimethylpropanamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chlorophenoxy)-N,N-dimethylpropanamide. One area of interest is in the development of new therapeutic applications for this compound. Researchers are exploring the potential use of 2-(2-chlorophenoxy)-N,N-dimethylpropanamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is in the development of new synthesis methods for 2-(2-chlorophenoxy)-N,N-dimethylpropanamide. Researchers are exploring ways to improve the efficiency and purity of the synthesis process. Finally, there is also interest in further exploring the mechanism of action of 2-(2-chlorophenoxy)-N,N-dimethylpropanamide, which may help to identify new therapeutic targets.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(11(14)13(2)3)15-10-7-5-4-6-9(10)12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFIIXRPSGXLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N,N-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B4843413.png)
![methyl 2-[({2-[(5-chloro-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4843419.png)
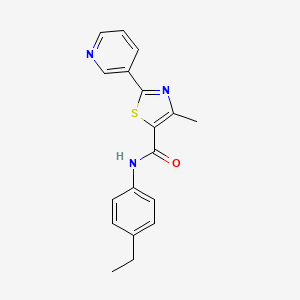
![[2-(3,4-dimethoxyphenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4843428.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4843431.png)
![4-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4843435.png)
![N-cyclopentyl-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4843438.png)
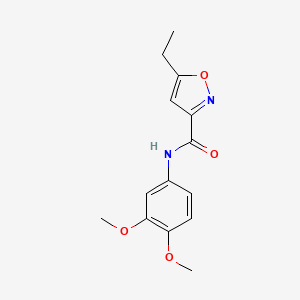
![3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole](/img/structure/B4843457.png)
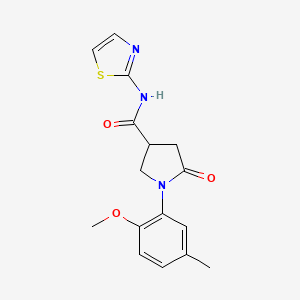
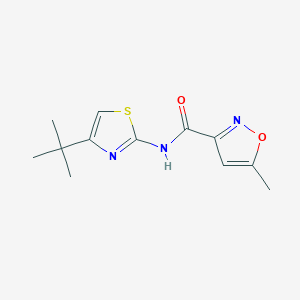
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4843482.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4843496.png)
![ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate](/img/structure/B4843499.png)